molecular formula C11H6Cl2F2N2O B13090205 2-(3,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine

2-(3,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine

Cat. No.: B13090205
M. Wt: 291.08 g/mol
InChI Key: UCEYZTLZHPPCTK-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with dichlorophenyl and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine typically involves the reaction of 3,4-dichlorophenylamine with difluoromethoxy-substituted pyrimidine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds with various functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-5-methoxypyrimidine
  • 2-(3,4-Dichlorophenyl)-5-(trifluoromethoxy)pyrimidine
  • 2-(3,4-Dichlorophenyl)-5-(chloromethoxy)pyrimidine

Comparison

Compared to its analogs, 2-(3,4-Dichlorophenyl)-5-(difluoromethoxy)pyrimidine is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C11H6Cl2F2N2O

Molecular Weight

291.08 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-(difluoromethoxy)pyrimidine

InChI

InChI=1S/C11H6Cl2F2N2O/c12-8-2-1-6(3-9(8)13)10-16-4-7(5-17-10)18-11(14)15/h1-5,11H

InChI Key

UCEYZTLZHPPCTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=N2)OC(F)F)Cl)Cl

Origin of Product

United States

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